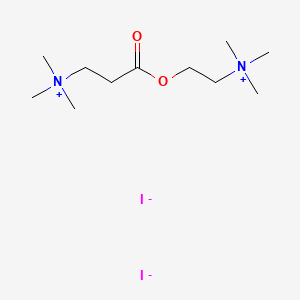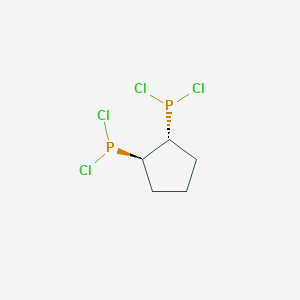
(1R,2R)-Cyclopentane-1,2-diylbis(phosphonous dichloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRANS-1,2-BIS(DICHLOROPHOSPHINO)CYCLOPENTANE: is a chemical compound characterized by the presence of two dichlorophosphino groups attached to a cyclopentane ring. This compound belongs to the class of organophosphorus compounds and is known for its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: The compound can be synthesized through the reaction of cyclopentadiene with phosphorus trichloride (PCl3) followed by chlorination.
Industrial Production Methods: On an industrial scale, the synthesis involves the chlorination of cyclopentadiene using PCl3 under controlled conditions to ensure the formation of the dichlorophosphino groups.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the dichlorophosphino groups into other functional groups.
Substitution: Substitution reactions are common, where the chlorine atoms can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, such as amines and alcohols.
Major Products Formed:
Oxidation Products: Phosphine oxides and other oxidized derivatives.
Reduction Products: Phosphine derivatives.
Substitution Products: Various substituted cyclopentanes.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry and organometallic chemistry. It can form complexes with transition metals, which are useful in catalysis and material science. Biology: Medicine: The compound's derivatives can be explored for their medicinal properties, including potential use as pharmaceuticals. Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The compound exerts its effects through its ability to coordinate with metal ions, forming stable complexes. The mechanism involves the donation of electron pairs from the phosphino groups to the metal center, resulting in the formation of coordination bonds. This interaction can influence the reactivity and properties of the metal complexes.
Molecular Targets and Pathways Involved:
Coordination Chemistry: The primary pathway involves the formation of metal-ligand complexes.
Catalysis: The complexes formed can act as catalysts in various chemical reactions, influencing reaction rates and selectivity.
Comparison with Similar Compounds
1,2-Bis(dichlorophosphino)ethane: Similar structure but with an ethane backbone instead of cyclopentane.
1,2-Bis(dichlorophosphino)benzene: Similar dichlorophosphino groups but with a benzene ring instead of cyclopentane.
Uniqueness:
Structural Uniqueness: The cyclopentane ring in TRANS-1,2-BIS(DICHLOROPHOSPHINO)CYCLOPENTANE provides a different spatial arrangement compared to linear or aromatic backbones.
Chemical Properties: The cyclopentane backbone influences the reactivity and stability of the compound, making it distinct from its counterparts.
This comprehensive overview highlights the significance of TRANS-1,2-BIS(DICHLOROPHOSPHINO)CYCLOPENTANE in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in the field of chemistry and beyond.
Properties
CAS No. |
88293-05-4 |
|---|---|
Molecular Formula |
C5H8Cl4P2 |
Molecular Weight |
271.9 g/mol |
IUPAC Name |
dichloro-[(1R,2R)-2-dichlorophosphanylcyclopentyl]phosphane |
InChI |
InChI=1S/C5H8Cl4P2/c6-10(7)4-2-1-3-5(4)11(8)9/h4-5H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
PISQAMILQYKMAJ-RFZPGFLSSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)P(Cl)Cl)P(Cl)Cl |
Canonical SMILES |
C1CC(C(C1)P(Cl)Cl)P(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


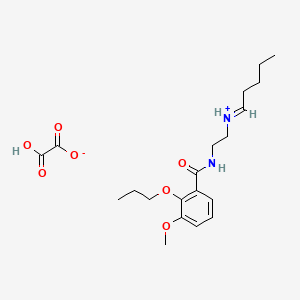
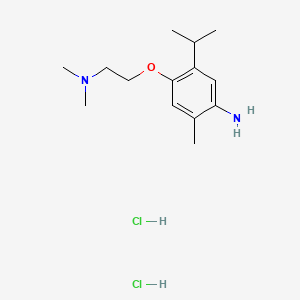
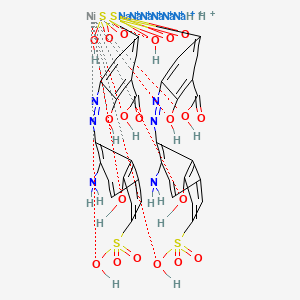
![2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B15347527.png)
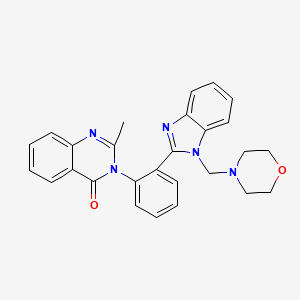

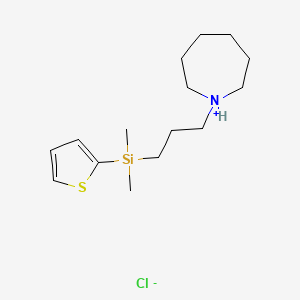

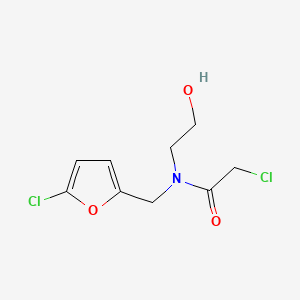

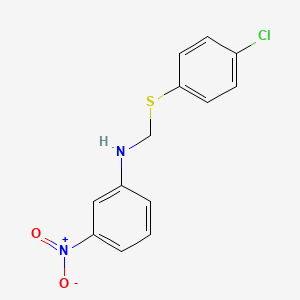
![2-[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]oxyethyl-trimethylazanium;benzoate](/img/structure/B15347552.png)
![Acetamide, N-[3-(diethylamino)-4-(2-methoxyethoxy)phenyl]-](/img/structure/B15347554.png)
